Cas no 866138-33-2 (1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

1-[(4-Chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative with a chlorophenylmethyl substituent, exhibiting potential pharmacological activity due to its structural similarity to known bioactive compounds. The presence of the 1,5-benzodiazepine core suggests possible interactions with central nervous system targets, while the 4-chlorophenyl group may enhance binding affinity or metabolic stability. This compound is of interest in medicinal chemistry for its modifiable scaffold, allowing for further derivatization to optimize selectivity and potency. Its synthetic accessibility and well-defined chemical properties make it a suitable candidate for research in neuropharmacology or as an intermediate in drug development. Analytical characterization confirms high purity and stability under standard conditions.
1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
866138-33-2 structure
Product Name:1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS No:866138-33-2
MF:
MW:
MDL:MFCD04126172
CID:4662828
Update Time:2025-05-21

1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-CHLOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-ONE
    • 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • MDL: MFCD04126172

1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Pricemore >>

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1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:866138-33-2)1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Order Number:A1183197
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:51
Price ($):550.0
Email:sales@amadischem.com

Additional information on 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Professional Introduction to 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 866138-33-2)

1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 866138-33-2, belongs to the benzodiazepine class of molecules, which are well-known for their pharmacological properties and therapeutic applications. The structural features of this compound, particularly the presence of a (4-chlorophenyl)methyl substituent and a tetrahydro-1H-1,5-benzodiazepine core, contribute to its unique chemical and biological profile.

The benzodiazepine scaffold is renowned for its ability to interact with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. This interaction modulates neuronal excitability and has led to the development of drugs used for anxiolytic, sedative, hypnotic, and anticonvulsant purposes. The specific substitution pattern in 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may influence its binding affinity and selectivity for GABAergic receptors, potentially leading to novel therapeutic effects or improved pharmacokinetic properties.

In recent years, there has been growing interest in the development of next-generation benzodiazepine derivatives that offer enhanced efficacy while minimizing side effects such as tolerance and dependence. The (4-chlorophenyl)methyl group in this compound may play a crucial role in modulating its pharmacological activity. Chlorophenyl derivatives are known to exhibit potent interactions with biological targets due to the electron-withdrawing nature of the chlorine atom and the aromatic ring system. This feature could enhance the compound's binding affinity to GABA receptors or influence its metabolic stability.

Recent studies have highlighted the importance of optimizing benzodiazepine derivatives to achieve a balance between therapeutic efficacy and safety. The tetrahydro-1H-1,5-benzodiazepine core provides a stable framework for further structural modifications aimed at improving drug-like properties. Researchers have been exploring various substitution patterns on the benzodiazepine ring system to develop compounds with improved pharmacokinetic profiles and reduced side effects. The presence of a secondary amide functionality in 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may contribute to its bioavailability and metabolic fate.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzodiazepine core. These methods allow for precise functionalization of the aromatic rings and amide bonds, which are critical for achieving the desired pharmacological properties. The use of chiral auxiliaries or catalysts may also be necessary to ensure enantiopurity if stereochemical selectivity is required.

In vitro studies have begun to elucidate the biological activity of 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one by evaluating its interaction with GABA receptors and other relevant targets. Initial results suggest that this compound exhibits potent anxiolytic activity comparable to established benzodiazepines but with potentially improved side effect profiles. Further investigations are underway to explore its mechanism of action and potential therapeutic applications in conditions such as anxiety disorders, insomnia, and seizures.

The development of novel benzodiazepine derivatives like 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a significant advancement in pharmaceutical research. By leveraging structural modifications and advanced synthetic methodologies, researchers aim to create compounds that offer enhanced therapeutic benefits while minimizing adverse effects. The combination of computational modeling and high-throughput screening techniques is accelerating the discovery process by enabling rapid evaluation of large libraries of compounds.

The future prospects for this compound are promising as it continues to undergo rigorous testing in preclinical models. If clinical trials demonstrate its safety and efficacy profile favorably compared to existing treatments on the market within similar therapeutic categories; it could gain regulatory approval for specific indications within several years from now after completing all phases required by regulatory agencies worldwide including FDA but also EMA which ensures patient safety through stringent evaluation processes before any new drug reaches consumers globally.

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Amadis Chemical Company Limited
(CAS:866138-33-2)1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
A1183197
Purity:99%
Quantity:1g
Price ($):550.0
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